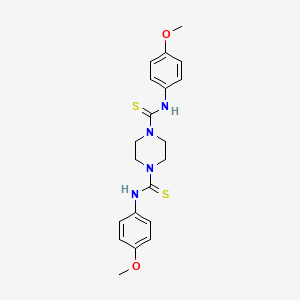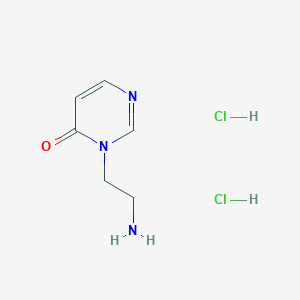
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as piperazine derivatives have been synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, tryptamine, which bears a close structural and chemical similarity to the neurotransmitter serotonin and melatonin, has been studied using molecular dynamics complemented with functional density calculations .科学的研究の応用
Synthesis and Biological Activity
Research has demonstrated the synthesis of new derivatives from 3,4-dihydropyrimidin-2(1H)-one frameworks, exploring their potential biological activities. For instance, Kökbudak et al. (2020) synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin, examining their cytotoxic activities against human liver and breast cancer cell lines, highlighting the role of dihydropyrimidinones in developing cancer treatments Kökbudak et al., 2020.
Catalysis and Synthesis Methodology
The compound has also been central to advancements in synthesis methods. Peng and Deng (2001) discussed the use of ionic liquids as catalysts for synthesizing 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, showcasing an environmentally friendly approach to chemical synthesis Peng & Deng, 2001.
Antiproliferative Properties
The exploration of antiproliferative properties of dihydropyrimidinone derivatives signifies another area of interest. Hranjec et al. (2012) synthesized novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, assessing their antiproliferative activity against several human cancer cell lines, contributing to the search for new anticancer agents Hranjec, Pavlović, & Karminski-Zamola, 2012.
Synthetic Utility and Drug Design
The compound's derivatives have shown significant utility in drug design. Gangjee et al. (2008) synthesized N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the synthesis and potential therapeutic applications of dihydropyrimidinone derivatives Gangjee, Qiu, Li, & Kisliuk, 2008.
作用機序
Target of Action
It is known that compounds with similar structures, such as imidazole, have a broad range of chemical and biological properties . They are known to interact with various biological targets, leading to diverse biological activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes at the molecular and cellular levels . .
Biochemical Pathways
Compounds with similar structures, such as imidazole derivatives, are known to affect various biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds are known to have diverse biological activities, suggesting that this compound may also have various effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
特性
IUPAC Name |
3-(2-aminoethyl)pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-2-4-9-5-8-3-1-6(9)10;;/h1,3,5H,2,4,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCNIZMFGMQUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN(C1=O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

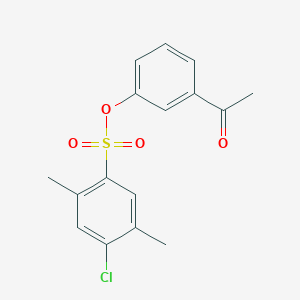
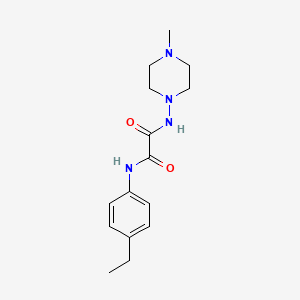

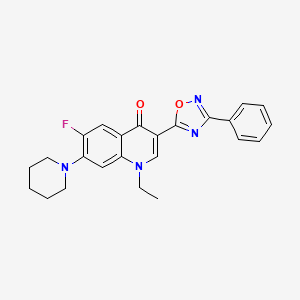
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)


![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2748419.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2748422.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-chloro-2,2-dimethylpropanoate](/img/structure/B2748424.png)
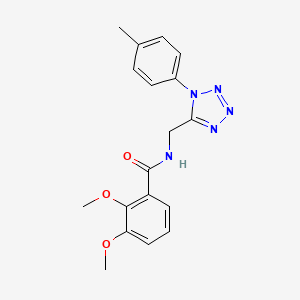
![[2-Methyl-1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2748427.png)
